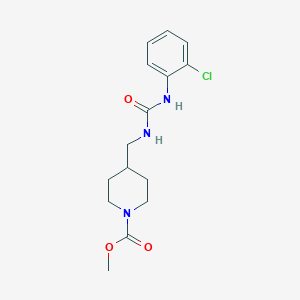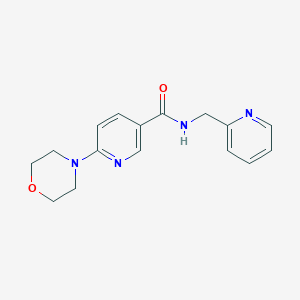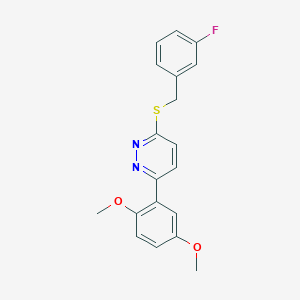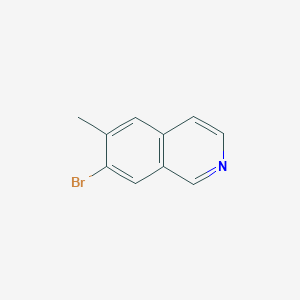![molecular formula C18H19N5O2S B2482793 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 692737-12-5](/img/structure/B2482793.png)
6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is an organic compound that belongs to the family of pyridazinones Its unique structure combines elements of triazoles and pyridazinones, which are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common approach is to start with a pyridazine derivative, which is then functionalized through various chemical reactions to introduce the triazole and allylsulfanyl groups.
Step 1: : Synthesis of the triazole moiety – This can be achieved by reacting an appropriate alkyl halide with a triazole derivative under basic conditions.
Step 2: : Introduction of the allylsulfanyl group – This involves the reaction of an allyl mercaptan with the triazole intermediate.
Step 3: : Formation of the pyridazinone ring – This step typically involves cyclization reactions that form the pyridazinone core of the molecule.
Industrial Production Methods
The industrial production of this compound may involve optimized reaction conditions that ensure higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used to purify the final product. Reaction parameters like temperature, solvent choice, and reaction time are crucial to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the allylsulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the compound could target the triazole ring or other unsaturated bonds, depending on the conditions.
Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly on the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: : Sodium borohydride, catalytic hydrogenation
Substitution: : Halogenating agents (bromine, chlorine), alkylating agents
Major Products
Oxidation: : Sulfoxide or sulfone derivatives
Reduction: : Partially or fully reduced triazole rings
Substitution: : Halogenated phenyl derivatives or other substituted analogs
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Applied in the development of new catalysts for chemical reactions.
Biology
Medicine
Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Explored as a component in the production of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The biological activities of 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone are thought to stem from its ability to interact with specific molecular targets. These may include enzymes, receptors, or DNA. The compound's mechanism of action typically involves:
Binding to active sites: on enzymes, thereby inhibiting their function.
Interaction with receptor sites: on cell membranes, influencing signal transduction pathways.
Intercalation into DNA strands: , potentially affecting gene expression or replication.
Comparación Con Compuestos Similares
Compared to other pyridazinone and triazole derivatives, 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone stands out due to its unique combination of structural features. This gives it distinct chemical reactivity and potential biological activity.
Similar Compounds
4H-1,2,4-Triazole derivatives: : Known for their antifungal and antibacterial properties.
Pyridazinone derivatives: : Often explored for their cardiovascular and anti-inflammatory effects.
Each of these similar compounds has its own set of activities, making this compound a unique subject of study in its own right.
Propiedades
IUPAC Name |
6-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-12-26-18-20-19-15(22(18)4-2)13-25-16-10-11-17(24)23(21-16)14-8-6-5-7-9-14/h3,5-11H,1,4,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZZUKXOZDESKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2482714.png)


![6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2482718.png)

![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2482722.png)

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)
![1-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2482728.png)
![3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2482729.png)

![3-[(Dimethylamino)methyl]-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2482733.png)
